molecular formula C15H14ClN3O3S2 B2404380 6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-80-7

6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2404380
M. Wt: 383.87
InChI Key: HVZIFGZNUBGDPS-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an acetyl group, a carboxamide group, and a thiophene ring . The molecule is likely to be involved in the field of medicinal chemistry, given the presence of these functional groups and the structural complexity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a carboxamide group (a functional group derived from carboxylic acids), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) . The presence of these functional groups and structural elements suggests that the compound could participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and its derivatives have shown promising results in antimicrobial and antitubercular activities. In one study, the compound demonstrated significant inhibition of Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the tuberculosis pathogen. This finding indicates its potential as a therapeutic agent against tuberculosis (Samala et al., 2014). Other studies have also reported the synthesis of various analogs of this compound, exploring their antimicrobial activities against different strains of bacteria and their potential use as antimicrobial agents (Abdel-rahman et al., 2002); (Bakhite et al., 2004).

Cytotoxicity and Potential Anticancer Properties

The cytotoxicity and potential anticancer properties of this compound and its derivatives have been explored in various studies. Some derivatives have shown inhibitory activity against different cancer cell lines, suggesting their potential as anticancer agents. This includes studies on thiophene derivatives, which are structurally related and have shown promising in vitro cytotoxicity, indicating their potential use in cancer therapy (Atta & Abdel‐Latif, 2021); (Hung et al., 2014).

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of derivatives of 6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These works provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry. The synthesis methods have ranged from conventional techniques to microwave-promoted methods, contributing to the understanding of the structural and electronic properties of these compounds (Bakhite et al., 2005); (Su et al., 2009).

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . Given its structural complexity, it could also serve as a useful starting point for the development of new synthetic methodologies .

properties

IUPAC Name

6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c1-7(20)19-5-4-8-10(6-19)24-15(12(8)13(17)21)18-14(22)9-2-3-11(16)23-9/h2-3H,4-6H2,1H3,(H2,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZIFGZNUBGDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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